1-Allyl-2-nitro-benzene
Overview
Description
1-Allyl-2-nitrobenzene is a chemical compound with the molecular formula C9H9NO2. It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .
Synthesis Analysis
The synthesis of 1-Allyl-2-nitrobenzene can be achieved through various methods. One such method involves the use of silver nanoparticles as an effective catalyst for the reduction process of nitrobenzene derivatives . Another method involves the reaction of 1-allyl-2-bromobenzene derivatives with internal alkynes using a hydrazone–palladium catalyst system .Molecular Structure Analysis
The molecular structure of 1-Allyl-2-nitrobenzene consists of a benzene ring substituted with an allyl group and a nitro group . The substituent effect of the nitro group on the electronic system of benzene has been investigated using quantitative Kohn–Sham molecular orbital theory and a corresponding energy decomposition analysis .Chemical Reactions Analysis
1-Allyl-2-nitrobenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups, such as nitro, can enhance the rate of substitution .Physical And Chemical Properties Analysis
1-Allyl-2-nitrobenzene has a density of 1.1±0.1 g/cm3, a boiling point of 238.7±9.0 °C at 760 mmHg, and a flash point of 96.8±11.5 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
In the context of organic synthesis, "1-Allyl-2-nitro-benzene" derivatives can be generated through indium-mediated allylation of nitro groups on nitrobenzene derivatives in aqueous media. This process results in the production of N,N-diallylated and N,O-diallylated products, with crotyl bromide as an effective method for this reaction (Kang et al., 2001). Additionally, allylic nitro compounds can undergo [2,3]-sigmatropic rearrangement in specific conditions, yielding rearranged alcohols and carbonyl compounds, with potential applications in the one-pot formation of allylic alcohols (Dumez et al., 1999).
In the field of medicinal chemistry, the synthesized compounds derived from "1-Allyl-2-nitro-benzene" show significant antiproliferative activity against various cancer cell lines. Compounds such as 4a, 5a, 5b, 5d, 5e, and 5g demonstrate notable cytotoxicity (Taia et al., 2020).
In materials science, a molecular electronic device using a molecule related to "1-Allyl-2-nitro-benzene" exhibits negative differential resistance and a large on-off ratio. This characteristic enables high-speed switching and high-power electronic applications, suggesting the potential of this compound in advanced electronic materials (Chen et al., 1999).
Mechanism of Action
properties
IUPAC Name |
1-nitro-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALFDWPAELOMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478072 | |
Record name | Benzene,1-nitro-2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2-nitro-benzene | |
CAS RN |
103441-67-4 | |
Record name | 1-Nitro-2-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103441-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene,1-nitro-2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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